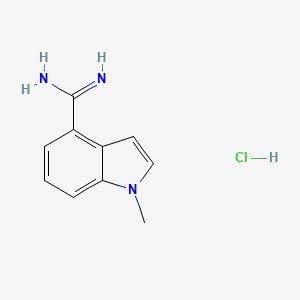

![molecular formula C11H10F3N3 B6361663 1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine CAS No. 1177304-14-1](/img/structure/B6361663.png)

1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine

Vue d'ensemble

Description

“1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine” is a pyrazole derivative. Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Applications De Recherche Scientifique

Antimicrobial and Antioxidant Activities

- The compound has been involved in the synthesis of new series of triazolyl pyrazole derivatives. These derivatives have displayed broad spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting potential in the development of antimicrobial agents (Bhat et al., 2016).

Synthesis of Pyrazolo Pyrimidines

- The compound is used in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. These derivatives have shown significant biological activities, making them of interest in medicinal research (Xu Li-feng, 2011).

Herbicide Research

- In the field of agriculture, the compound has been used in the study of chiral pyrazole phenyl ether herbicides, especially in the context of their chromatographic separation and analysis (Hamper et al., 1994).

Organometallic Chemistry

- This compound plays a role in modern organometallic methods for the site-selective functionalization of trifluoromethyl-substituted pyrazoles, which is important for creating a range of isomers and congeners in chemical research (Schlosser et al., 2002).

Ligand Synthesis and Characterization

- It is used in the synthesis of novel tripyrazole derivative ligands, which are characterized for their sensitive response toward Fe^3+. This application is significant in the development of new sensors and detection methods (Du et al., 2014).

Structural Analysis in Crystallography

- The compound is involved in the structural analysis of various pyrazole derivatives, contributing to a deeper understanding of their molecular structures and properties in crystallography (Gowri et al., 2012).

Synthesis of Quinoline Derivatives

- It has been used in the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones, highlighting its versatility in the synthesis of complex organic compounds (Wu et al., 2010).

Bioinorganic Chemistry Applications

- The compound contributes to the development of metal complexes with potential biological activity, as seen in studies involving Co(II), Ni(II), and Cu(II) complexes (Asegbeloyin et al., 2014).

Synthesis of Polycyclic Compounds

- In green chemistry, it is used for the synthesis of fused polycyclic pyrazolo[3,4-b][1,6]naphthyridine derivatives in ionic liquids, demonstrating its role in environmentally friendly chemical processes (Feng et al., 2016).

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit clinically related leukemia cell lines driven by flt3-itd, flt3-itd/d835y, flt3-itd/f691l, or bcr-abl . These targets are involved in cell signaling pathways that regulate cell growth and survival.

Mode of Action

The compound interacts with its targets, potentially inhibiting the signaling pathways they are involved in . This inhibition could lead to changes in cell behavior, such as reduced proliferation or induced apoptosis.

Biochemical Pathways

The compound likely affects the FLT3 and BCR-ABL pathways, given its targets . These pathways play crucial roles in cell growth and survival, particularly in hematopoietic cells. Disruption of these pathways can lead to cell death or reduced proliferation.

Pharmacokinetics

Similar compounds are often designed to be highly soluble in water and other polar solvents to improve bioavailability .

Result of Action

The compound’s action results in proapoptotic effects on cells by inhibiting FLT3 and BCR-ABL pathways . This could potentially lead to reduced proliferation of leukemia cells and possibly their death.

Action Environment

For instance, the compound’s solubility might be influenced by the pH of its environment .

Propriétés

IUPAC Name |

1-[[2-(trifluoromethyl)phenyl]methyl]pyrazol-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3/c12-11(13,14)10-4-2-1-3-8(10)6-17-7-9(15)5-16-17/h1-5,7H,6,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJHXTNKEJMSWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B6361600.png)

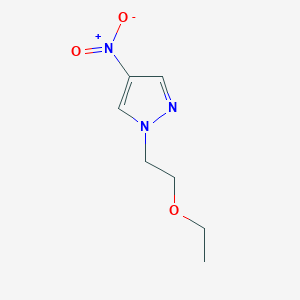

![2-[3-(3-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6361606.png)

![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)

![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)

![4-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361628.png)

![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)

![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)

![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)

![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)

![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)

![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)